[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride
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Overview
Description
[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride is a chemical compound with the molecular formula C10H15Cl2N It is a hydrochloride salt of an amine derivative, characterized by the presence of a chloro-substituted phenyl ring attached to an ethyl-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride typically involves the reaction of 3-chlorobenzyl chloride with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Large-scale reactors and continuous flow systems are often employed to ensure consistent production. The final product is typically purified through recrystallization or other suitable purification techniques to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro group to other functional groups, such as hydrogen or alkyl groups.
Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide, ammonia, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce dechlorinated or alkylated derivatives. Substitution reactions result in various substituted phenyl-ethyl-amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, [2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action and potential therapeutic applications.
Medicine
In medicine, derivatives of this compound are explored for their potential use as drugs. The compound’s structure-activity relationship is studied to design new therapeutic agents with improved efficacy and safety profiles.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer synthesis, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of [2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are conducted to elucidate the exact molecular interactions and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-phenyl)-ethyl-amine hydrochloride: Similar structure with the chloro group at the para position.
2-(3-Bromo-phenyl)-ethyl-amine hydrochloride: Bromine substituent instead of chlorine.
2-(3-Methyl-phenyl)-ethyl-amine hydrochloride: Methyl group instead of chlorine.
Uniqueness
[2-(3-Chloro-phenyl)-ethyl]-ethyl-amine hydrochloride is unique due to the specific positioning of the chloro group on the phenyl ring, which influences its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.
Properties
IUPAC Name |
2-(3-chlorophenyl)-N-ethylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN.ClH/c1-2-12-7-6-9-4-3-5-10(11)8-9;/h3-5,8,12H,2,6-7H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNILVRBSLXKYRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC(=CC=C1)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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